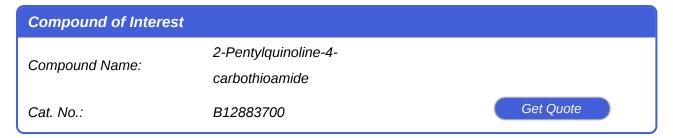


In Silico ADME/Tox Profile of 2-Pentylquinoline-4-carbothioamide: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of **2-Pentylquinoline-4-carbothioamide**. The in silico predictions for this novel compound are benchmarked against established data for other quinoline derivatives, offering insights into its potential as a drug candidate. All predictions are generated using a consensus of widely recognized computational models such as SwissADME, pkCSM, and ProTox-II.

Executive Summary

2-Pentylquinoline-4-carbothioamide is a novel chemical entity with a quinoline scaffold, a structure known for a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] This guide utilizes computational tools to forecast its pharmacokinetic and toxicological properties, a critical step in early-stage drug discovery to mitigate late-stage failures.[4][5][6] The predicted data suggests that **2-Pentylquinoline-4-carbothioamide** exhibits favorable drug-like properties, including good intestinal absorption and moderate blood-brain barrier penetration. However, potential liabilities related to hepatotoxicity and specific cytochrome P450 (CYP) enzyme inhibition are flagged for further investigation. These predictions are compared with known data on other quinoline-carboxamide and quinoline-thioamide analogs to provide a comprehensive profile.



Comparative Data Analysis

The ADME/Tox parameters for **2-Pentylquinoline-4-carbothioamide** were predicted using a combination of computational models. The following tables summarize these predictions and compare them with a representative range of values for other quinoline derivatives reported in the literature.

Table 1: Predicted Physicochemical and ADME Properties



Property	Predicted Value (2- Pentylquinoline-4- carbothioamide)	Comparison with other Quinoline Derivatives	Significance
Molecular Weight	272.41 g/mol	250 - 450 g/mol	Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity)	4.25	2.0 - 5.0[7]	Influences absorption, distribution, and membrane permeability.
Water Solubility	Moderately Soluble	Poorly to Moderately Soluble[7]	Affects formulation and bioavailability.
Human Intestinal Absorption	>90%	High (>80%) for many analogs[8]	Indicates good potential for oral administration.
Caco-2 Permeability (logPapp)	> -5.15 cm/s	Variable, often moderate to high	Predicts intestinal drug absorption rate.
Blood-Brain Barrier (BBB) Permeant	Yes	Variable, some analogs cross BBB[9]	Important for CNS- targeting drugs; potential for off-target effects.
P-glycoprotein Substrate	No	Variable	Determines susceptibility to efflux pumps, affecting drug distribution.
CYP1A2 Inhibitor	Yes	Common among quinolines	Potential for drug-drug interactions.
CYP2C9 Inhibitor	Yes	Common among quinolines	Potential for drug-drug interactions.
CYP2D6 Inhibitor	No	Variable	Lower risk of interaction with drugs



			metabolized by this enzyme.
CYP3A4 Inhibitor	No	Variable	Lower risk of interaction with a wide range of common drugs.

Table 2: Predicted Toxicological Profile

Toxicity Endpoint	Predicted Profile (2-Pentylquinoline- 4-carbothioamide)	Comparison with other Quinoline Derivatives	Significance
Hepatotoxicity	Probable	A known risk for some quinoline-based drugs	Potential for drug- induced liver injury. [10]
Carcinogenicity	Unlikely	Generally low, but some analogs are positive	Predicts long-term cancer risk.
Mutagenicity (AMES Test)	Negative	Often negative for similar analogs	Indicates a low likelihood of causing DNA mutations.
hERG I Inhibition	Low Risk	A significant concern for many heterocyclic compounds[11]	Predicts the risk of drug-induced cardiac arrhythmias.
LD50 (rat, oral)	Class IV (350 mg/kg)	Class III - V	Predicts acute oral toxicity.
Skin Sensitization	Low Risk	Generally low	Low potential to cause allergic contact dermatitis.

Methodologies and Experimental Protocols



In silico predictions provide a crucial first pass in drug development, guiding further experimental validation. Below are the methodologies behind the computational tools used and standard experimental protocols for key ADME/Tox assays.

In Silico Prediction Methodology

The data presented in this guide is a consensus from multiple predictive models:

- SwissADME: This tool evaluates pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. It uses a combination of established rules (e.g., Lipinski's) and predictive models for properties like solubility and GI absorption.[4][8]
- pkCSM: This platform uses graph-based signatures to predict a wide range of ADMET properties. Its models are built from large, curated datasets of experimental results.[5][12]
- ProTox-II: This webserver focuses on predicting various toxicity endpoints, including organ toxicity (like hepatotoxicity), and toxicological targets. It integrates molecular similarity, fragment propensities, and machine-learning models.[4][10]

The general workflow for these predictions is illustrated below.



Input Molecule Structure (SMILES/SDF) Submit Submit Submit Prediction Engines pkCSM SwissADME ProTox-II Output & Analysis Drug-Likeness **ADME Properties Toxicity Profile** (Solubility, Absorption, etc.) (Lipinski's Rules, etc.) (Hepatotoxicity, Mutagenicity, etc.) Comparative Analysis &

In Silico ADME/Tox Prediction Workflow

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Prioritization

Caption: A generalized workflow for in silico ADME/Tox prediction.

Representative Experimental Protocols

Should **2-Pentylquinoline-4-carbothioamide** proceed to experimental validation, the following standard protocols would be employed:

- Caco-2 Permeability Assay (for Intestinal Absorption)
 - Objective: To assess the rate of transport of a compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.

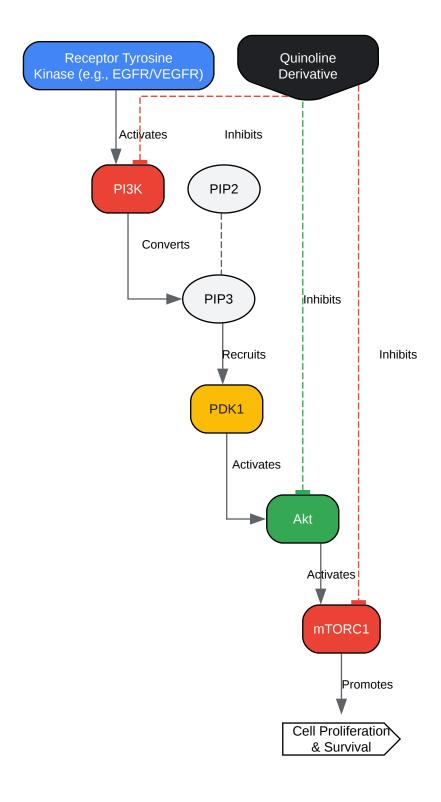


- Method: Caco-2 cells are seeded on a semi-permeable filter support and cultured for 21-25 days to form a differentiated monolayer. The test compound is added to the apical (AP) side, and samples are taken from the basolateral (BL) side over 2 hours. The apparent permeability coefficient (Papp) is calculated. An efflux ratio is also determined by reversing the experiment (dosing on the BL side) to identify the influence of efflux transporters like P-glycoprotein.[13]
- Ames Test (Bacterial Reverse Mutation Assay for Mutagenicity)
 - Objective: To detect the mutagenic potential of a chemical by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
 - Method: Several strains of S. typhimurium (e.g., TA98, TA100) are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[14] If the compound is a mutagen, it will cause the bacteria to regain the ability to synthesize histidine, leading to the growth of revertant colonies. A significant increase in the number of these colonies compared to a negative control indicates a positive result.
- hERG Patch-Clamp Assay (for Cardiotoxicity)
 - Objective: To evaluate the potential of a compound to inhibit the hERG potassium ion channel, which can lead to QT interval prolongation and fatal cardiac arrhythmias.
 - Method: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used. The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage pulse protocol. The cells are exposed to increasing concentrations of the test compound, and the degree of channel inhibition is quantified to determine an IC50 value.[11]

Potential Signaling Pathway Modulation

Quinoline derivatives are frequently investigated as modulators of signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell proliferation, survival, and angiogenesis. Inhibition of key kinases within this cascade is a major strategy in cancer therapy. The predicted properties of **2-Pentylquinoline-4-carbothioamide** make it a candidate for investigation against targets in this pathway.





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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Conclusion



The in silico analysis of **2-Pentylquinoline-4-carbothioamide** suggests it has a promising drug-like profile, with good predicted oral absorption and a manageable toxicity profile. The primary areas of concern identified are potential hepatotoxicity and inhibition of CYP1A2 and CYP2C9, which warrant further experimental investigation. Compared to other quinoline derivatives, its ADME/Tox profile is broadly similar, positioning it as a viable candidate for further preclinical development, particularly in areas where quinolines have shown promise, such as oncology. The provided methodologies and workflow serve as a roadmap for the subsequent experimental validation required to confirm these computational predictions.

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